tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers
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Overview
Description
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves multiple steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom, which may alter its reactivity and biological activity.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with an oxygen atom, differing in the size and arrangement of the rings.
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound is closely related and shares many structural features, making it a useful comparison for understanding the unique properties of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate.
These comparisons highlight the uniqueness of tert-butyl 4-formyl-2-azabicyclo[31
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-14)8-4-10(13)5-8/h7-10H,4-6H2,1-3H3 |
InChI Key |
KFDBVVGMELFDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CC1C2)C=O |
Origin of Product |
United States |
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